8-Fluoro-1-tetralone
Overview
Description
8-Fluoro-1-tetralone is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . . This compound is characterized by the presence of a fluorine atom at the 8th position of the tetralone structure, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
The presence of a fluorine atom in the compound may enhance its reactivity and influence its interaction with biological targets .
Biochemical Pathways
Fluorinated compounds are known to influence various biochemical pathways due to the unique properties of fluorine . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
The presence of a fluorine atom can potentially affect these properties, as fluorine is known to influence the bioavailability and metabolic stability of pharmaceutical compounds .
Result of Action
The compound’s fluorine atom can potentially influence its reactivity and interaction with biological targets, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 8-Fluoro-1-tetralone can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules in the environment. The compound’s fluorine atom can also influence its environmental stability .
Biochemical Analysis
Biochemical Properties
8-Fluoro-1-tetralone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties . Additionally, this compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been found to bind to specific receptors and enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to cumulative changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as anti-cancer activity and modulation of metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways and processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound contribute to its subcellular localization, directing it to specific compartments or organelles . The effects of this compound on cellular activity and function are influenced by its localization within the cell .
Preparation Methods
The synthesis of 8-Fluoro-1-tetralone can be achieved through various synthetic routes. One common method involves the use of γ-butyrolactone and anhydrous aluminum chloride in a dry, thiophene-free benzene solvent . The reaction mixture is stirred and heated, followed by the addition of concentrated hydrochloric acid. The product is then extracted and purified through distillation . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Fluoro-1-tetralone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromic anhydride.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acetic acid, cobaltous chloride, and various catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-1-tetralone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: This compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
8-Fluoro-1-tetralone can be compared with other similar compounds, such as:
1-Tetralone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Methyl-1-tetralone: Contains a methyl group instead of a fluorine atom, leading to variations in its chemical behavior.
The presence of the fluorine atom in this compound makes it unique, as it imparts distinct electronic and steric effects that can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWBQHSBRCBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460090 | |
Record name | 8-fluoro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628731-58-8 | |
Record name | 8-fluoro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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